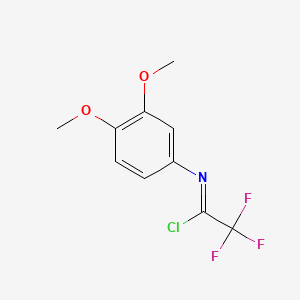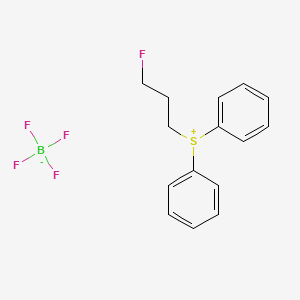
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C15H16F5SB and a molecular weight of 334.16 g/mol . It is primarily used for research and development purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-fluoropropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Photochemical Reactions: It can be involved in photochemical reactions under UV or visible light, leading to the formation of radical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction. Photochemical reactions often require the presence of a photosensitizer or a photoinitiator .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate involves its ability to act as a source of the 3-fluoropropyl group in various chemical reactions. The sulfonium group can stabilize positive charges, making it a useful intermediate in many organic transformations. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Trifluoromethyl Phenyl Sulfone: Used in similar photochemical reactions but with different reactivity due to the trifluoromethyl group.
Uniqueness
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom can influence the electronic properties of the compound, making it useful in specific synthetic applications.
Properties
Molecular Formula |
C15H16BF5S |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-fluoropropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16FS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
InChI Key |
KKNQQPWJKYATFP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCF)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


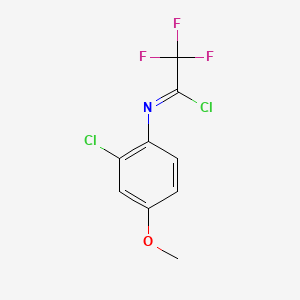
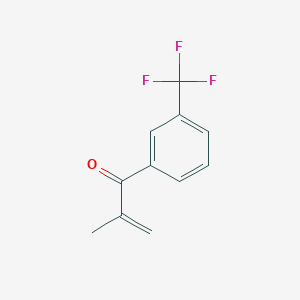
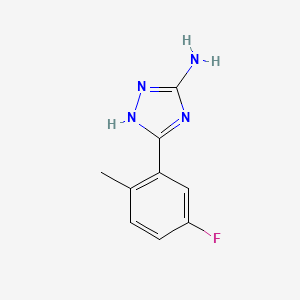
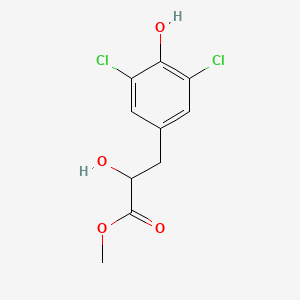
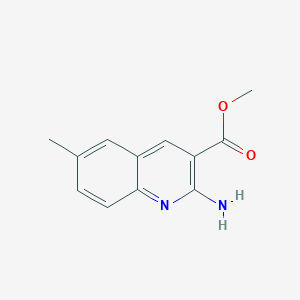
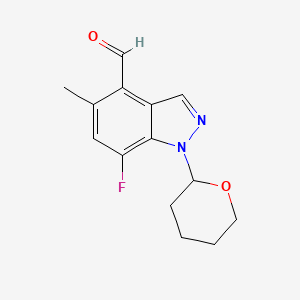
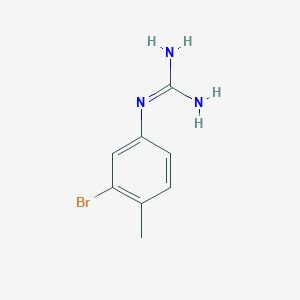
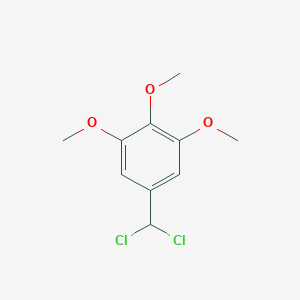
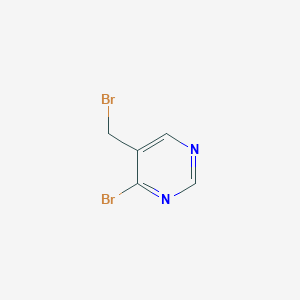
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)
